Gibberellin A13 is naturally produced in various plant species and is synthesized through complex biochemical pathways. It can also be derived from certain fungi, particularly those within the Gibberella genus. The biosynthesis of gibberellins, including Gibberellin A13, involves several enzymatic reactions that convert precursor molecules into active gibberellins.
Gibberellin A13 belongs to the class of plant growth regulators known as gibberellins. These compounds are categorized based on their chemical structure and biological activity. Gibberellin A13 is classified as a C19-gibberellin, indicating it has 19 carbon atoms in its structure.
The synthesis of Gibberellin A13 can be achieved through both natural extraction from plant or fungal sources and synthetic chemical methods. The natural extraction involves isolating the compound from plant tissues or fungal cultures that produce gibberellins.
Synthetic Methods:
The synthesis process may involve multiple steps, including:
Gibberellin A13 has a complex molecular structure characterized by a bicyclic arrangement typical of gibberellins. Its chemical formula is , and its structural representation includes several functional groups that contribute to its biological activity.
Gibberellin A13 participates in various biochemical reactions within plants:
The reactions involving Gibberellin A13 typically require specific enzymes, such as cytochrome P450 monooxygenases, which facilitate hydroxylation reactions that modify the gibberellin structure for enhanced activity.
Gibberellin A13 exerts its effects by binding to specific receptors located in the cytoplasm of target cells. This binding initiates a signaling cascade that leads to:
Research indicates that the presence of Gibberellin A13 can significantly enhance growth rates in certain plant species, particularly under conditions that favor rapid development .
Studies have shown that Gibberellin A13 exhibits significant biological activity at low concentrations, making it an effective growth regulator .
Gibberellin A13 is widely used in agricultural practices for:
Research continues to explore additional applications of Gibberellin A13 in biotechnology and agriculture, focusing on its potential to improve plant resilience against stress factors such as drought or salinity .
Gibberellin A13 (GA13) is a C₂₀-gibberellin characterized by a non-hydroxylated C-13 position and serves as a critical branch point intermediate in the gibberellin (GA) biosynthetic network. In both plants and fungi, GA13 occupies a pivotal position between early precursors (e.g., GA12-aldehyde) and bioactive end products (e.g., GA4, GA7). The Fusarium fujikuroi pathway reveals GA13 as a substrate for cytochrome P450 monooxygenase P450-3, which catalyzes its conversion to GA14—a direct precursor of GA4 and GA7 [1] [3]. In plants, GA13 is metabolized primarily via 13-hydroxylation to yield GA43, which enters the 13-OH GA biosynthetic stream culminating in GA1 (lower bioactivity) [2] [7]. This positions GA13 at a metabolic crossroads governing flux toward distinct bioactive GA pools.
Table 1: Key Intermediates in GA13-Related Metabolic Pathways
Intermediate | Structural Class | Enzymatic Conversion | Product |
---|---|---|---|
GA12-aldehyde | C₂₀-GA | Oxidation | GA13 |
GA13 | C₂₀-GA | 13-Hydroxylation | GA43 |
GA13 | C₂₀-GA | Hydroxylation at C-7β | GA37 |
GA13 | C₂₀-GA | P450-3-mediated oxidation (fungi) | GA14 |
GA13 originates predominantly from GA12-aldehyde through oxidation catalyzed by ent-kaurenoic acid oxidase (KAO), a cytochrome P450 enzyme conserved across kingdoms. KAO introduces a carboxyl group at C-7, transforming GA12-aldehyde into GA12, which is subsequently oxidized to GA13 [3] [9]. In Arabidopsis, GA13 is further metabolized by CYP72A9 via 13-hydroxylation to form GA43, a precursor of GA1 [9]. Kinetic studies indicate that GA13 exhibits higher stability than GA12-aldehyde but lower enzymatic turnover rates compared to GA12, making it a measurable node in metabolic flux analyses. In GA-deficient mutants (ga1, ga2), GA13 accumulation is negligible, confirming its dependence on upstream KAO activity [7].
The synthesis and modification of GA13 are governed by cytochrome P450 monooxygenases (CYPs), which require NADPH and molecular oxygen:
Table 2: Cytochrome P450 Enzymes Involved in GA13 Metabolism
Enzyme | Organism | Reaction | Cellular Localization |
---|---|---|---|
KAO (CYP88A4) | Arabidopsis | GA12-aldehyde → GA13 | Plastid membrane |
P450-1 | Fusarium fujikuroi | GA12 → GA13 → GA14 | Endoplasmic reticulum |
CYP72A9 | Arabidopsis | GA13 → GA43 (13-hydroxylation) | Endoplasmic reticulum |
GA13 distribution and metabolic fate diverge significantly among plant taxa:
Table 3: Species-Specific GA13 Distribution and Metabolic Flux
Species/Lineage | GA13 Abundance | Dominant Metabolic Fate | Key Regulator |
---|---|---|---|
Oryza sativa | Low | 13-OH → GA43 → GA1 | CYP714B1/B2 |
Arabidopsis thaliana | Moderate | 13-OH → GA43 → GA1 | CYP72A9 |
Pinus taeda | High | Terminal accumulation | N/A |
Fusarium fujikuroi | Transient | Oxidation → GA14 → GA4/GA7 | P450-1/P450-3 |
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